4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid
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Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)methylamino]benzoic acid is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a benzoic acid moiety linked to a dimethylpyrimidinyl group via a methylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-formylbenzoic acid in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)methylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(4,6-Dimethylpyrimidin-2-yl)methylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Uniqueness
4-[(4,6-Dimethylpyrimidin-2-yl)methylamino]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H15N3O2/c1-9-7-10(2)17-13(16-9)8-15-12-5-3-11(4-6-12)14(18)19/h3-7,15H,8H2,1-2H3,(H,18,19) |
InChI Key |
UUUBJYROTIYGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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